Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, which includes a dihydropyridine ring, a cyano group, and a trifluoromethylphenyl group, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent like ethanol. The reaction conditions often require refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and microwave-assisted synthesis are potential techniques that can be employed to enhance the yield and reduce reaction times. These methods also allow for better control over reaction parameters, leading to higher purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. The dihydropyridine ring is known to interact with calcium channels, potentially modulating their activity. The cyano and trifluoromethyl groups may also contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.
Nicardipine: A dihydropyridine calcium channel blocker with applications in cardiovascular medicine.
Uniqueness
Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H23ClF3N3O3S |
---|---|
Molecular Weight |
598.0 g/mol |
IUPAC Name |
ethyl 4-(2-chlorophenyl)-5-cyano-6-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C30H23ClF3N3O3S/c1-2-40-29(39)26-25(19-12-6-8-14-22(19)31)20(16-35)28(37-27(26)18-10-4-3-5-11-18)41-17-24(38)36-23-15-9-7-13-21(23)30(32,33)34/h3-15,25,37H,2,17H2,1H3,(H,36,38) |
InChI Key |
GRQPOFKXWWMXAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.